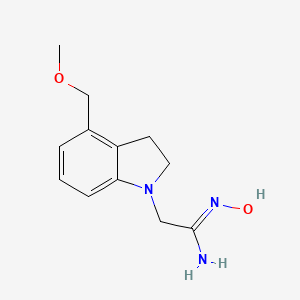
(Z)-N'-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide is a synthetic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring an indoline core with a methoxymethyl group and a hydroxyacetimidamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitrobenzylamines, under reducing conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base like sodium hydride.
Formation of the Hydroxyacetimidamide Moiety: The hydroxyacetimidamide group can be synthesized by reacting the indoline derivative with hydroxylamine hydrochloride and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the imidamide moiety, converting it to corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Amines and related compounds.
Substitution: Derivatives with different substituents replacing the methoxymethyl group.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-hydroxy-2-(4-(methoxymethyl)indolin-1-yl)acetimidamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and ability to modulate cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(4-(meth
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N'-hydroxy-2-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]ethanimidamide |
InChI |
InChI=1S/C12H17N3O2/c1-17-8-9-3-2-4-11-10(9)5-6-15(11)7-12(13)14-16/h2-4,16H,5-8H2,1H3,(H2,13,14) |
InChI-Schlüssel |
BUFPFDQJGJDUME-UHFFFAOYSA-N |
Isomerische SMILES |
COCC1=C2CCN(C2=CC=C1)C/C(=N/O)/N |
Kanonische SMILES |
COCC1=C2CCN(C2=CC=C1)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


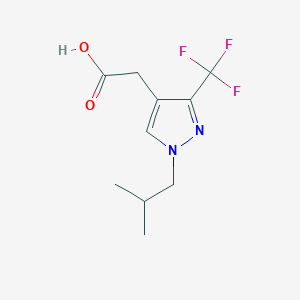



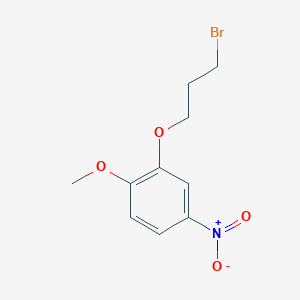
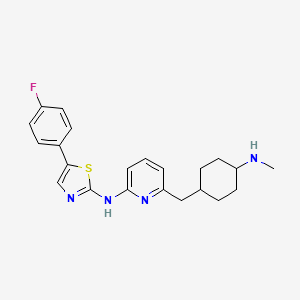
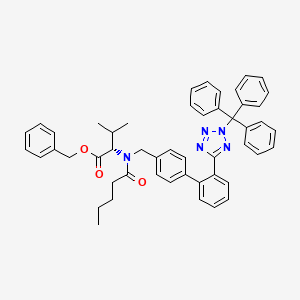

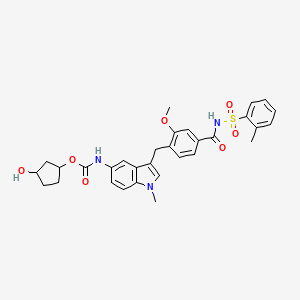
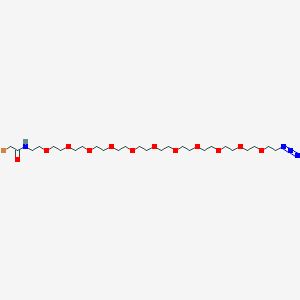
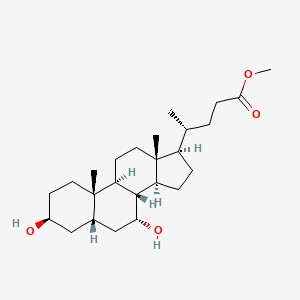
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
